molecular formula C23H22O4 B4996641 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B4996641
M. Wt: 362.4 g/mol
InChI Key: IWJNBOGBMZCUQQ-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at position 3 with a benzyl group, position 4 with a methyl group, and position 7 with a 2-oxocyclohexyloxy moiety. Its molecular formula is C₂₃H₂₂O₄ (exact mass: 362.35 g/mol) .

Properties

IUPAC Name

3-benzyl-4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-15-18-12-11-17(26-21-10-6-5-9-20(21)24)14-22(18)27-23(25)19(15)13-16-7-3-2-4-8-16/h2-4,7-8,11-12,14,21H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJNBOGBMZCUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcoumarin and benzyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Cyclization: The intermediate product undergoes cyclization to form the chromen-2-one core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and scale-up processes would apply, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s uniqueness lies in its substitution pattern. Below is a comparative table of key analogs:

Compound Name R3 Substituent R4 Substituent R7 Substituent Key Features Reference
Target Compound Benzyl Methyl 2-Oxocyclohexyloxy Conformational flexibility from cyclohexanone; moderate lipophilicity
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-Chlorophenyl Methyl Methoxy Enhanced electron-withdrawing effects (Cl); rigid planar structure
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one - Methyl (2E)-2-Benzylidene-3-oxobutoxy Extended π-conjugation; asymmetric unit with conformational isomerism
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Benzylamino Methyl Hydroxy Hydrogen-bonding capacity (OH/NH); reductive amination synthesis route
3-Benzofuran-2-yl-7-hydroxy-8-methyl-chromen-4-one Benzofuran-2-yl - Hydroxy, 8-Methyl Fused aromatic system; potential for redox activity

Physicochemical and Spectroscopic Properties

  • NMR Trends: The 2-oxocyclohexyloxy group in the target compound would exhibit distinct ¹H NMR signals for cyclohexanone protons (δ 2.0–2.5 ppm, overlapping multiplet) and an oxygenated methine (δ ~5.2 ppm), comparable to 5-(tert-butyl)-2-oxocyclohexyl acetate . Methoxy groups (e.g., in 3-(4-chlorophenyl)-7-methoxy analog) show sharp singlets at δ ~3.8 ppm .
  • Melting Points : While data for the target compound are unavailable, analogs like Mannich-base coumarins (e.g., (+)-(1R)-1-{[(1R,1S)-2-oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride) exhibit melting points around 175–176°C , suggesting that the target compound may similarly crystallize at elevated temperatures.

Biological Activity

Overview

3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, a compound belonging to the chromen derivatives, has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H22O4C_{23}H_{22}O_4 with a CAS number of 307547-08-6. Its structure features a chromen core, which is known for contributing to various biological effects, including anti-inflammatory and antioxidant activities.

1. Antioxidant Activity

Research indicates that compounds with chromen structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

Activity Mechanism Reference
AntioxidantScavenging free radicals

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways related to NF-kB activation, leading to decreased expression of inflammatory mediators.

Activity Mechanism Reference
Anti-inflammatoryInhibition of NF-kB pathway

3. Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of chromen derivatives as acetylcholinesterase (AChE) inhibitors. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit AChE could lead to increased acetylcholine levels in the brain, improving cognitive functions.

Activity IC50 Value Reference
AChE Inhibition2.7 µM

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Modulation : The compound may interact with enzymes involved in oxidative stress and inflammation.
  • Receptor Binding : Potential binding to neuroreceptors could enhance synaptic transmission and cognitive function.
  • Signal Transduction Pathways : It may influence pathways related to cell survival and apoptosis.

Study on Neuroprotective Effects

A study conducted on a mouse model demonstrated that administration of this compound resulted in significant improvements in memory retention and reduced markers of neuroinflammation. The findings suggest its potential as a therapeutic agent in Alzheimer's disease management.

Clinical Implications

Given its multifaceted biological activities, this compound presents opportunities for development into therapeutic agents targeting:

  • Neurodegenerative diseases (e.g., Alzheimer's)
  • Inflammatory disorders
  • Oxidative stress-related conditions

Q & A

Q. Q: What are the key considerations in designing a synthesis route for 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one?

A: Synthesis requires multi-step strategies, including:

  • Protecting group chemistry for hydroxyl or ketone functionalities to prevent side reactions (e.g., using trimethylsilyl groups) .
  • Coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to attach the 2-oxocyclohexyloxy moiety .
  • Analytical validation via TLC, HPLC, and mass spectrometry to confirm intermediate purity and final product identity .

Advanced Synthesis

Q. Q: How can researchers optimize the yield of this compound in multi-step syntheses?

A: Yield optimization involves:

  • Catalyst screening (e.g., Pd-based catalysts for coupling reactions) .
  • Solvent selection (polar aprotic solvents like DMF for substitution reactions) .
  • Temperature control to minimize decomposition of thermally sensitive intermediates .

Basic Characterization

Q. Q: Which spectroscopic techniques are most effective for characterizing this compound?

A: Key techniques include:

  • NMR spectroscopy (¹H/¹³C, COSY, HSQC) to map substituent positions and confirm regiochemistry .
  • X-ray crystallography for unambiguous structural determination, leveraging software like SHELXL for refinement .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Characterization

Q. Q: How can conflicting NMR and X-ray crystallography data be resolved?

A: Resolve discrepancies using:

  • Computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data .
  • Cross-validation with alternative methods (e.g., LC-MS for molecular weight confirmation) .

Biological Activity

Q. Q: What in vitro assays are suitable for initial biological screening?

A: Prioritize:

  • Enzyme inhibition assays (e.g., kinases or cytochrome P450) due to structural similarity to bioactive coumarins .
  • Antimicrobial testing via broth microdilution to assess MIC values against bacterial/fungal strains .

Q. Advanced Q: How can researchers elucidate the mechanism of action for observed bioactivity?

A: Use in silico docking (e.g., AutoDock) to predict target binding and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Chemical Reactivity

Q. Q: What are common reactions involving the 2-oxocyclohexyloxy group?

A: The group undergoes:

  • Oxidation to form cyclohexanedione derivatives using KMnO₄ .
  • Ring-opening reactions with nucleophiles (e.g., amines) under acidic conditions .

Q. Advanced Q: How does substituent position influence regioselectivity in electrophilic substitution?

A: Computational studies (e.g., Fukui indices) predict reactive sites, validated by Hammett plots to correlate substituent effects with reaction rates .

Data Contradictions

Q. Q: How should researchers address inconsistencies in spectral data across studies?

A:

  • Replicate experiments under standardized conditions (solvent, temperature) .
  • Statistical analysis (e.g., PCA) to identify outliers in datasets .

Structural Analogs

Q. Q: How can researchers identify and validate structural analogs with enhanced activity?

A:

  • QSAR modeling to correlate substituent properties (logP, molar refractivity) with bioactivity .
  • Parallel synthesis of analogs with systematic variation at the benzyl or oxocyclohexyl positions .

Crystallography

Q. Q: What steps are critical for successful X-ray structure determination?

A:

  • Crystal quality optimization via vapor diffusion or slow evaporation .
  • Data collection at low temperature (100 K) to reduce thermal motion artifacts .
  • Refinement using SHELXL with anisotropic displacement parameters for heavy atoms .

Stability & Degradation

Q. Q: What storage conditions minimize compound degradation?

A: Store under argon at -20°C in amber vials to prevent oxidation and photodegradation .

Q. Advanced Q: How can degradation kinetics under physiological conditions be quantified?

A: Use HPLC-UV/MS to monitor degradation products over time, applying Arrhenius equations to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.